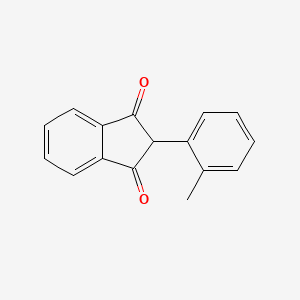

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione

Description

Significance of Indenedione Scaffolds in Modern Organic Chemistry and Materials Science

The 1,3-indenedione scaffold is a privileged structure in the world of organic chemistry. Its prevalence stems from its presence in a variety of natural products and synthetically important molecules. ontosight.ai This structural unit is recognized for its versatile reactivity, making it a valuable building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. ontosight.ai The chemical tunability of the indenedione core allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties.

Beyond its role in synthetic organic chemistry, the indenedione scaffold has made significant inroads into materials science. The inherent electronic properties of the indene (B144670) framework, coupled with the electron-withdrawing nature of the dicarbonyl groups, make these compounds promising candidates for the development of novel organic materials. Researchers are actively exploring their potential in areas such as organic electronics, where they can serve as electron-accepting units in organic semiconductors. Furthermore, the photochromic and thermochromic behaviors observed in some 2-aryl-1,3-indandione derivatives have opened avenues for their application in smart materials and molecular switches.

Overview of Key Academic Research Trajectories for 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione and Related Indenediones

Academic research surrounding this compound and its analogs primarily focuses on several key areas:

Synthesis and Functionalization: A significant portion of research is dedicated to the development of efficient and sustainable synthetic methodologies for 2-aryl-1,3-indandiones. Traditional methods often involve the condensation of phthalic anhydride (B1165640) with the corresponding aryl-substituted acetic acid. More contemporary approaches focus on green chemistry principles, utilizing alternative catalysts and reaction conditions to improve yields and reduce environmental impact.

Exploration of Reactivity: The reactivity of the active methylene (B1212753) group at the 2-position of the indenedione ring is a central theme in many studies. This position is readily deprotonated, forming a stabilized carbanion that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to construct intricate molecular frameworks.

Investigation of Biological Activities: The indenedione scaffold is a common feature in molecules exhibiting a broad spectrum of biological activities. Research into this compound and its derivatives includes screening for potential anticancer, anti-inflammatory, and antioxidant properties. ontosight.ai Understanding the structure-activity relationships of these compounds is crucial for the design of new therapeutic agents.

Photophysical and Material Properties: A growing area of interest is the investigation of the photophysical properties of 2-aryl-1,3-indandiones. Studies explore their absorption and emission characteristics, as well as their potential for photo-induced transformations. The influence of substituents on the aryl ring, such as the ortho-methyl group in the title compound, on these properties is a key aspect of this research. These investigations are foundational for the development of new photoactive materials.

While specific research exclusively detailing the properties and applications of this compound is not as abundant as for its unsubstituted or para-substituted counterparts, the existing body of knowledge on 2-aryl-1,3-indandiones provides a strong framework for understanding its expected chemical behavior and potential applications. The presence of the ortho-methyl group can introduce steric and electronic effects that may lead to unique reactivity and properties, making it a compelling target for further investigation.

Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 2-(o-tolyl)-1H-indene-1,3(2H)-dione |

| CAS Number | 15432-97-0 |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| ChEMBL ID | CHEMBL412646 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)16(14)18/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNKKSAOPJGWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353819 | |

| Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60338-36-5 | |

| Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 2 2 Methylphenyl 1h Indene 1,3 2h Dione Derivatives

Strategies for the Synthesis of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione and its Structural Analogs

The synthesis of this compound and related structures can be achieved through various strategic approaches, ranging from multi-step sequences to more streamlined one-pot procedures.

Multi-Step Approaches and Precursor Utilization

The classical and most direct synthesis of 2-aryl-1,3-indandiones, including the 2-(2-methylphenyl) derivative, typically involves a condensation reaction. A common multi-step approach utilizes phthalide (B148349) and an appropriate aromatic aldehyde as key precursors. nih.gov In the case of this compound, the synthesis would proceed via the condensation of phthalide with 2-methylbenzaldehyde (B42018) in the presence of a base such as sodium ethoxide. nih.gov

The general reaction scheme is as follows:

Formation of the carbanion: Phthalide is treated with a strong base (e.g., sodium ethoxide) to generate a carbanion.

Condensation: The carbanion then undergoes a condensation reaction with 2-methylbenzaldehyde.

Cyclization and rearrangement: Subsequent intramolecular cyclization and rearrangement lead to the formation of the desired this compound.

Another established multi-step synthesis of the parent indane-1,3-dione core involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions. nih.gov This is followed by hydrolysis and decarboxylation under acidic conditions to yield the indane-1,3-dione scaffold, which can then be further functionalized at the C-2 position. nih.gov

| Precursor 1 | Precursor 2 | Base | Product | Reference |

| Phthalide | 2-Methylbenzaldehyde | Sodium Ethoxide | This compound | nih.gov |

| Dialkyl Phthalate | Alkyl Acetate | Strong Base | Indane-1,3-dione | nih.gov |

Alkylation and Substitution Reactions at the Indenedione Core

The indenedione core, particularly the C-2 position, is amenable to various alkylation and substitution reactions, allowing for the diversification of the lead compound. For 2-aryl-1,3-indandiones, the tertiary C(sp³)-H bond at the 2-position can be functionalized. While specific examples for the 2-(2-methylphenyl) derivative are not detailed in the provided sources, general methodologies for the alkylation of 2-aryl-1,3-indandiones can be inferred. These reactions often proceed via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile.

Palladium-catalyzed coupling reactions have been developed for the generation of tertiary alkylation products by reacting olefins with diversely functionalized 1,3-dicarbonyls. This approach involves the tertiary C-H alkylation of 1,3-dicarbonyls with olefins.

One-Pot Synthetic Procedures for Indenedione Derivatives

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and simplified work-up. Several one-pot methods have been developed for the synthesis of various indenedione derivatives. For instance, a series of potentially bioactive dihydroxyindeno[1,2-d]imidazoles and naphthoquinone substituted indandione and oxindole (B195798) derivatives have been synthesized in good to high yields via a one-pot, multi-component reaction of various amines, trichloroacetonitrile, and ninhydrin (B49086) or isatin (B1672199) with 2-hydroxy-1,4-naphthoquinone. pensoft.net

Another example of a one-pot synthesis involves the condensation of cyclic diketones, aldehydes, and naphthols to produce xanthene derivatives. mdpi.com These methodologies highlight the potential for developing efficient one-pot syntheses for this compound and its derivatives, potentially by reacting 2-methylbenzaldehyde, phthalic anhydride (B1165640) or a suitable precursor, and another reactant in a single reaction vessel.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Multi-component | Amines, Trichloroacetonitrile, Ninhydrin/Isatin, 2-hydroxy-1,4-naphthoquinone | Mild conditions, no catalyst | Dihydroxyindeno[1,2-d]imidazoles, Naphthoquinone substituted indandiones | pensoft.net |

| Multi-component | Cyclic diketones, Aldehydes, Naphthols | Heterogeneous catalyst, solventless | Xanthene derivatives | mdpi.com |

Diversity-Oriented Synthesis and Cascade Reactions Utilizing Indenedione Derivatives

Diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules from simple starting materials. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in this regard. Indenedione derivatives, particularly those with reactive handles, are excellent substrates for such transformations.

Organocatalytic Vinylogous Michael Addition/Cyclization Cascades with 2-Alkylidene Indane-1,3-diones

A substrate-dependent, regio- and stereocontrolled diversity-oriented organocatalytic vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones with enals has been developed using secondary amines as the catalyst. researchgate.net This methodology allows for the highly selective synthesis of spiroindane-1,3-diones, tetrahydrofluoren-9-one derivatives, and benzofused oxabicyclo[3.3.1]nonanes. researchgate.net The reaction proceeds through a vinylogous Michael addition, followed by an intramolecular cyclization, showcasing the utility of 2-alkylidene indane-1,3-diones in constructing complex molecular architectures. researchgate.net

An organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles has also been achieved using quinine (B1679958) as a catalyst. researchgate.net This reaction proceeds via an unexpected vinylogous Michael addition at the β-position of isatylidene-malononitriles, followed by an aldol (B89426) cyclization, 1,2-addition of alkoxide to the nitrile, and a nih.govresearchgate.net-O-to-N rearrangement to generate unique spiro-bridged heterocyclic compounds. researchgate.net

Brønsted-Base-Catalyzed Annulations of Ethylidene 1,3-Indenedione and Related Systems

The annulation reactions of ethylidene 1,3-indenedione with various reaction partners can be effectively catalyzed by Brønsted bases. A theoretical investigation of the Brønsted-base-catalyzed annulation of ethylidene 1,3-indenedione with vinyl 1,2-diketone has shown the potential to deliver diverse products such as oxabicyclo[3.2.1]octanes, branched triquinanes, and spiro[4.5]decanes. researchgate.netresearchgate.net The reaction mechanism involves the deprotonation of the ethylidene 1,3-indenedione by the base to form a dienolate, which then participates in a Michael addition with the vinyl 1,2-diketone. researchgate.net Subsequent intramolecular reactions then lead to the diverse range of products. This highlights the versatility of the ethylidene 1,3-indenedione scaffold in complex annulation reactions under Brønsted base catalysis.

Asymmetric [3+2] Cycloaddition Reactions Involving Indenediones

Asymmetric [3+2] cycloaddition reactions represent a powerful tool for the construction of complex five-membered carbocyclic and heterocyclic ring systems with high stereocontrol. In the context of 2-arylidene-1,3-indandiones, such as this compound, these reactions provide access to highly functionalized spirocyclic compounds. These spiro-indanedione frameworks are of significant interest due to their prevalence in biologically active molecules.

One notable example involves the palladium-catalyzed asymmetric [3+2] cycloaddition of vinylethylene carbonates (VECs) with 2-arylidene-1,3-indandiones. researchgate.net This reaction, facilitated by a palladium catalyst and a chiral phosphoramidite (B1245037) ligand, proceeds under mild conditions to afford tetrahydrofuran-fused spirocyclic 1,3-indandiones. researchgate.net The reaction of a substituted 2-arylidene-1,3-indandione with a VEC in the presence of a palladium catalyst like Pd2(dba)3·CHCl3 and a suitable chiral ligand would be expected to yield the corresponding spirocyclic product with high diastereo- and enantioselectivity. The proposed mechanism involves the formation of a zwitterionic π-allyl palladium intermediate from the VEC, which then undergoes a cycloaddition with the electron-deficient alkene of the indenedione derivative.

The optimization of reaction conditions, including the choice of solvent, temperature, and the specific structure of the chiral ligand, is critical for achieving high yields and stereoselectivities. For instance, using a phosphoramidite ligand in chloroform (B151607) at low temperatures has been shown to be effective for this transformation. researchgate.net

Below is a representative data table illustrating the potential outcomes of such a reaction with a generic 2-arylidene-1,3-indandione, which can be extrapolated to the 2-(2-methylphenyl) derivative.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | L1 | Toluene | 25 | 85 | >20:1 | 92 |

| 2 | L2 | CH2Cl2 | 0 | 90 | >20:1 | 95 |

| 3 | L3 | CHCl3 | 0 | 92 | >20:1 | 98 |

This table is a generalized representation based on published data for similar substrates and is intended for illustrative purposes.

Transition Metal-Catalyzed Functionalizations and Derivatizations of Indenedione Substrates

Transition metal catalysis offers a diverse array of methods for the functionalization of organic molecules. For indenedione substrates like this compound, these catalytic systems can enable a variety of transformations that would be challenging to achieve through traditional methods. researchgate.net The ketone moieties within the indenedione core can act as directing groups, facilitating site-selective C-H functionalization of the aromatic rings. rsc.org

For example, palladium-catalyzed C-H activation could be employed to introduce various functional groups at the ortho-position of the phenyl ring or the benzene (B151609) ring of the indene (B144670) core. Such transformations can lead to the synthesis of novel derivatives with potentially enhanced biological or material properties.

Furthermore, the exocyclic double bond in this compound serves as a versatile handle for various transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and various cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions could be utilized to introduce aryl or vinyl substituents, expanding the structural diversity of the indenedione library. nih.gov

A transition-metal-free ring expansion of indene-1,3-dione with alkynyl ketones has also been reported, providing a pathway to benzoannulated seven-membered rings through C-C σ-bond activation. nih.gov This methodology could potentially be applied to derivatives like this compound to generate novel polycyclic structures.

The following table summarizes potential transition metal-catalyzed functionalizations applicable to the indenedione scaffold.

| Reaction Type | Catalyst | Substrate | Product Type |

| C-H Arylation | Pd(OAc)2 | Indenedione | Arylated Indenedione |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Halogenated Indenedione | Aryl/Vinyl-substituted Indenedione |

| Asymmetric Hydrogenation | Ru-BINAP | 2-Alkylidene-indenedione | Chiral 2-Alkyl-indenedione |

This table provides examples of potential transformations based on established transition metal-catalyzed methodologies.

Green Chemistry Approaches in Indenedione Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. In the context of indenedione synthesis, several green approaches have been explored to minimize waste, avoid hazardous solvents, and reduce energy consumption.

A notable green method for the synthesis of 2-arylidenindane-1,3-diones, including this compound, is the Knoevenagel condensation of indan-1,3-dione with the corresponding aldehyde in the presence of a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF). acs.org This reaction proceeds rapidly at room temperature under solvent-free conditions, offering high yields of the desired product. acs.org The ionic liquid acts as both the catalyst and the reaction medium, and the product can be easily isolated by the addition of water. acs.org

This method presents several advantages over traditional procedures that often require volatile organic solvents and elevated temperatures. acs.org The use of an inexpensive and biodegradable ionic liquid further enhances the green credentials of this synthetic route. acs.org

The efficiency of this green synthetic protocol is highlighted in the table below, showcasing the synthesis of various 2-arylidenindane-1,3-diones.

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 1 | 98 |

| 4-Chlorobenzaldehyde | 1.5 | 96 |

| 4-Methoxybenzaldehyde | 2 | 95 |

| 2-Methylbenzaldehyde | 2 | 94 |

This data is based on the reported synthesis of 2-arylidenindane-1,3-diones using an ionic liquid catalyst and is representative of the expected outcome for this compound. acs.org

Advanced Spectroscopic and Structural Characterization Techniques in Indenedione Research

High-Resolution Spectroscopic Analysis for Molecular Structure Elucidation

High-resolution spectroscopy is indispensable for determining the detailed atomic and molecular structure of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used to probe the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise environment of each proton and carbon atom in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the indene (B144670) and methylphenyl rings, a signal for the methine proton at the 2-position, and a singlet for the methyl group protons. The aromatic region would likely display complex multiplets due to the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the dione (B5365651) group, typically found in the downfield region of the spectrum. Signals for the aromatic carbons and the aliphatic methine and methyl carbons would also be present, providing a complete carbon "fingerprint" of the molecule.

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would further confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

| Technique | Expected Signals | Information Provided |

|---|---|---|

| ¹H NMR | Aromatic protons (multiplets), Methine proton (singlet/triplet), Methyl protons (singlet) | Proton environment, connectivity, and relative numbers |

| ¹³C NMR | Carbonyl carbons, Aromatic carbons, Methine carbon, Methyl carbon | Number and type of unique carbon atoms |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₂), the molecular weight is 236.26 g/mol .

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of C₁₆H₁₂O₂ is calculated to be 236.08373 Da. An experimental HR-MS measurement confirming this value would provide strong evidence for the compound's composition.

Fragmentation Analysis: In addition to the molecular ion peak, MS analysis often reveals a characteristic fragmentation pattern. When subjected to ionization, the molecule can break apart into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments can provide valuable structural information. For this compound, potential fragmentation pathways could involve the loss of carbon monoxide (CO) from the dione moiety or cleavage of the bond connecting the phenyl ring to the indene core.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₂ | |

| Molecular Weight | 236.26 g/mol | |

| Exact Mass | 236.08373 Da |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands.

The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the indene-1,3-dione core. These typically appear in the region of 1670-1740 cm⁻¹. The presence of aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds of the methyl group would also show characteristic stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1670 - 1740 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Aliphatic C-H | Stretching | ~2850 - 3000 |

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These properties are determined by the way electrons are distributed in various molecular orbitals and the transitions between them upon absorption of light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems of the indene and methylphenyl rings. The conjugated dicarbonyl system also contributes to the electronic absorption profile. The specific wavelengths of maximum absorption (λmax) are sensitive to the extent of conjugation and the molecular environment. For similar indanedione derivatives, absorption maxima are often observed in the UV and visible regions of the spectrum.

Fluorescence Spectroscopy: Some indenedione derivatives are known to be luminescent materials. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. If this compound is fluorescent, its emission spectrum would provide information about the energy of its excited states. The relationship between the absorption and emission spectra (Stokes shift) and the fluorescence quantum yield are important parameters that characterize its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice.

A crystal structure analysis of this compound would reveal key structural parameters, including:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Molecular Conformation: The dihedral angle between the planes of the indene and the 2-methylphenyl rings, which is a critical conformational feature.

Crystal Packing: How individual molecules are arranged in the unit cell and the nature of intermolecular interactions, such as van der Waals forces or potential C-H···O hydrogen bonds, that stabilize the crystal structure.

While the crystal structure for the related isomer, 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione, has been reported, specific crystallographic data for the 2-methylphenyl isomer is necessary to understand its unique solid-state architecture.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field.

The EPR spectrum provides information about the electronic environment of the unpaired electron. Key parameters include the g-factor, which is characteristic of the radical, and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This splitting can help identify the atoms in the vicinity of the radical center.

While EPR is a powerful tool, its application requires the generation of a radical species from the parent molecule. For this compound, this could potentially be achieved through chemical reduction, oxidation, or photolysis. However, based on available scientific literature, there are no specific EPR studies reported for radical species derived from this compound. Such an investigation could, in principle, provide valuable insights into its redox chemistry and the structure of its corresponding radical ions.

Computational and Theoretical Chemistry Investigations on 2 2 Methylphenyl 1h Indene 1,3 2h Dione and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of the electronic landscape of a molecule. For 2-aryl-1,3-indandione derivatives, these methods elucidate the relationship between structure and electronic properties, which in turn governs the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometric parameters (bond lengths and angles) and electronic properties of molecules such as 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione. Calculations are typically performed using specific functionals, like B3LYP, combined with a basis set, such as 6-31G(d), to achieve a balance between accuracy and computational cost.

These calculations provide the ground-state optimized geometry, which represents the most stable conformation of the molecule. The results from DFT serve as the foundation for more advanced analyses, including the study of molecular orbitals, electrostatic potential, and reaction mechanisms. Time-Dependent DFT (TD-DFT) extends these principles to study the properties of molecules in their electronically excited states, which is essential for understanding their optical and photophysical behaviors.

Table 1: Representative Geometric Parameters of 2-Aryl-1,3-Indandione Scaffolds Calculated by DFT (Note: This table provides illustrative data typical for this class of compounds.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-C (phenyl ring) | 1.39 - 1.41 Å | |

| C-C (indandione core) | 1.45 - 1.52 Å | |

| Bond Angle | O=C-C (in dione (B5365651) ring) | 125° - 128° |

| C-C-C (in dione ring) | 108° - 110° | |

| Dihedral Angle | Phenyl-Indandione | 60° - 90° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap indicates that the molecule is more polarizable and kinetically less stable, making it more reactive (a "soft" molecule). researchgate.netmdpi.com A large energy gap suggests high stability and low reactivity (a "hard" molecule). mdpi.com In 2-aryl-1,3-indandione derivatives, substituents on the aryl ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

The 1,3-indandione (B147059) moiety is a known electron-acceptor. mdpi.com When combined with an electron-donating or electron-withdrawing 2-aryl group, these molecules can exhibit significant intramolecular charge transfer (ICT) characteristics. researchgate.net This charge transfer, often from the aryl ring to the indandione core, is fundamental to their optical properties and reactivity. rsc.orgmdpi.com

Table 2: Illustrative FMO Data for Substituted 2-Aryl-1,3-Indandione Analogs (Note: Values are hypothetical, for comparative purposes.)

| 2-Aryl Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implied Reactivity |

| -Phenyl | -6.25 | -1.55 | 4.70 | Moderate |

| -4-Methoxyphenyl (Donor) | -5.98 | -1.50 | 4.48 | Higher |

| -4-Nitrophenyl (Acceptor) | -6.60 | -1.85 | 4.75 | Lower |

| -2-Methylphenyl | -6.15 | -1.52 | 4.63 | Moderate |

A Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with hydrogen-bond acceptors. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP would show intense red areas around the two carbonyl oxygen atoms, indicating their high electronegativity and role as primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would appear blue, indicating their positive potential.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state represents the energy maximum along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy (Ea).

For reactions involving 1,3-indandione derivatives, such as Knoevenagel condensations or Michael additions, computational studies can predict the most likely reaction pathway by comparing the activation energies of different possible mechanisms. nih.govasianpubs.orgnih.gov For instance, in a reaction with multiple potential outcomes, DFT calculations can determine the transition state energies for each path, thereby predicting the regioselectivity or stereoselectivity of the reaction. researchgate.net This predictive power allows for the rational design of synthetic routes and the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors—such as electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic properties—to predict the activity of new, unsynthesized molecules. For 1,3-indandione derivatives, which exhibit a wide range of biological activities including anti-inflammatory and antimicrobial effects, QSAR models can accelerate the discovery of potent new drug candidates. nih.govijpsr.comontosight.ai

Pharmacophore modeling is a complementary approach that identifies the three-dimensional arrangement of essential chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A 3D pharmacophore model can be developed based on a set of known active molecules. This model then serves as a template to screen virtual libraries for new compounds that fit the required spatial and chemical arrangement, guiding the design of novel ligands with enhanced activity. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.net The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding pocket and scoring them based on their binding affinity or energy.

Docking studies provide valuable insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This information is crucial for understanding the molecular basis of a drug's action and for designing derivatives with improved potency and selectivity. 2-Aryl-1,3-indandione derivatives have been studied as potential ligands for various biological targets, including the C5 component of the complement system and misfolded α-synuclein aggregates. nih.govnih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results of Indandione Analogs with a Target Protein (Note: This table is for illustrative purposes.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 2-Phenyl-1,3-indandione | -7.5 | Tyr-88, Phe-112 | π-π stacking |

| This compound | -8.2 | Tyr-88, Val-95, Leu-110 | π-π stacking, Hydrophobic |

| 2-(4-hydroxyphenyl)-1,3-indandione | -8.9 | Tyr-88, Ser-120, Asn-122 | π-π stacking, Hydrogen Bond |

Advanced Research Applications in Functional Materials and Chemistry

Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the indenedione scaffold makes it a valuable building block for organic electronic and optoelectronic materials. Its ability to accept electrons is fundamental to its role in devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and luminescent materials.

Small molecules with an acceptor-π-donor-π-acceptor (A-π-D-π-A) architecture have emerged as highly efficient materials for the active layer in bulk-heterojunction (BHJ) organic solar cells. In this design, the 1,3-indenedione moiety, as seen in 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione, can serve as a powerful terminal electron-accepting (A) unit.

The central electron-donating (D) core is connected to the acceptor units via π-conjugated bridges (π), which facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT is crucial for efficient light absorption and subsequent charge separation at the donor-acceptor interface in a solar cell device. The choice of the π-bridge, such as thiophene (B33073) units, significantly affects the material's absorption spectrum, energy levels, and charge carrier mobility. mdpi.com

Systematic investigations into benzodithiophene (BDT)-based A-π-D-π-A small molecules using 1,3-indandione (B147059) (ID) as the terminal acceptor have shown that the length of the thiophene π-bridge has a profound effect on photovoltaic performance. mdpi.com For instance, molecules with two thiophene units (BDT-2T-ID) have demonstrated higher power conversion efficiencies (PCE) compared to those with one, three, or four units, which is attributed to optimized morphology, effective exciton (B1674681) dissociation, and lower series resistance. mdpi.com The introduction of a substituent like the 2-methylphenyl group on the indenedione acceptor can further refine the electronic properties and influence the thin-film morphology, which are key determinants of device efficiency.

Table 1: Performance of BDT-based A-π-D-π-A Small Molecules with 1,3-Indandione (ID) Acceptors in Organic Solar Cells

| Molecule | π-Bridge | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF |

|---|---|---|---|---|---|

| BDT-1T-ID | Thiophene | 6.1 | 0.93 | 12.3 | 0.53 |

| BDT-2T-ID | Bithiophene | 6.9 | 0.90 | 13.5 | 0.57 |

| BDT-3T-ID | Terthiophene | 5.8 | 0.86 | 12.8 | 0.53 |

| BDT-4T-ID | Quaterthiophene | 4.5 | 0.81 | 11.9 | 0.47 |

Data sourced from a study on BDT-nT-ID molecules, illustrating the effect of π-bridge length on photovoltaic performance. mdpi.com

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. researchgate.net The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used as the active layer. While many organic semiconductors are p-type (hole-transporting), the development of high-performance n-type (electron-transporting) materials remains a challenge. nih.gov

Indenedione derivatives are promising candidates for n-type semiconductors due to the inherent electron-accepting nature of the dione (B5365651) structure. researchgate.net This property facilitates the injection and transport of electrons. The molecular structure of these derivatives can be tailored to enhance electron affinity and promote ordered molecular packing in thin films, which is essential for efficient charge transport. For example, the introduction of electron-withdrawing groups, such as fluorine atoms or a pyrazine (B50134) ring, to an indenofluorenedione core has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) level, leading to improved n-type OFET performance. researchgate.net

The this compound structure incorporates a phenyl group that can influence intermolecular π-π stacking, a key factor for charge mobility. The methyl substituent introduces steric hindrance that can affect the packing motif, potentially leading to unique solid-state structures beneficial for transistor performance. Research on related systems demonstrates that subtle changes in molecular structure, such as halogen or phenyl substitutions, can significantly alter the molecular arrangement and, consequently, the hole and electron mobilities in ambipolar transistors.

Luminescent materials are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.com The design of efficient solid-state emitters is often hampered by aggregation-caused quenching (ACQ), where intermolecular interactions in the solid state lead to non-radiative decay pathways, reducing luminescence efficiency. researchgate.net

The indenedione scaffold can be incorporated into larger π-conjugated systems to create novel chromophores. While the indenedione unit itself is not strongly emissive, its electron-accepting character makes it suitable for creating donor-acceptor molecules that can exhibit tunable emission properties through intramolecular charge transfer (ICT). The emission color and quantum yield of such materials are highly dependent on the strength of the donor and acceptor units and the nature of the π-conjugated linker. nih.gov

Furthermore, the strategic design of molecules incorporating scaffolds like indenedione can lead to materials exhibiting aggregation-induced emission (AIE), a phenomenon where aggregation enhances rather than quenches luminescence. researchgate.net The steric hindrance provided by substituents, such as the 2-methylphenyl group in this compound, can play a crucial role in controlling intermolecular packing to restrict non-radiative molecular motions in the solid state, thereby promoting emissive decay. The photophysical properties of such materials can be studied both in solution and in the solid state to understand the influence of molecular structure on their luminescent behavior. researchgate.net

The responsive electronic nature of the indenedione core makes it a suitable component for chemical sensors. Colorimetric and fluorometric sensors can be designed based on the principle of modulating the intramolecular charge transfer (ICT) process within a donor-π-acceptor molecule upon interaction with a specific analyte.

A notable example involves an oligothiophene-indenedione-based sensor designed for the detection of the cyanide anion (CN⁻). researchgate.net In this system, the indenedione group acts as the electron-deficient end of the molecule. The addition of cyanide to an electron-deficient vinyl group attached to the indenedione core disrupts the π-conjugation and hampers the ICT process. researchgate.net This disruption leads to a distinct and observable change in the material's color and fluorescence, allowing for rapid and sensitive detection of the analyte. researchgate.net The recognition mechanism can be confirmed through various techniques, including optical measurements and NMR titration. researchgate.net This sensing strategy highlights the potential of incorporating the this compound scaffold into similar sensor designs, where its specific electronic and steric properties could be leveraged to target other analytes of interest.

Photochemistry and Photoinitiating Systems

Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer. This technology is widely used in coatings, adhesives, inks, and 3D printing. mdpi.com The key component in this process is the photoinitiating system (PIS), which absorbs light and generates reactive species (radicals or cations) to start the polymerization.

There is a growing demand for photoinitiating systems that can operate under safe, low-energy visible light sources like LEDs, as opposed to traditional high-energy UV light. researchgate.net The indane-1,3-dione scaffold has been identified as a promising electron-accepting unit for designing "push-pull" dyes that are effective visible light photoinitiators. researchgate.net

These dyes are typically used in two- or three-component photoinitiating systems. A common three-component system includes the indenedione-based dye (photosensitizer), an electron/hydrogen donor (e.g., an amine), and an electron acceptor (e.g., an iodonium (B1229267) salt). mdpi.com Upon irradiation with visible light, the dye is excited and participates in a photoinduced electron transfer (PET) process. This redox reaction generates free radicals that are capable of initiating the polymerization of monomers like acrylates. mdpi.commdpi.com

The efficiency of these PISs is dependent on the dye's light absorption properties (molar extinction coefficient), the excited state lifetime, and its redox properties. mdpi.com The chemical structure of the dye, including the specific donor groups and the acceptor core, can be systematically modified to optimize these parameters for specific wavelengths (e.g., 405 nm LEDs). Research on various push-pull dyes based on indane-1,3-dione has demonstrated their potential to efficiently promote free-radical photopolymerization, making them suitable for applications such as 3D printing. mdpi.com

Table 2: Photopolymerization Efficiency of Selected Indane-1,3-dione-Based Dyes in a Three-Component System

| Dye | Electron Donor Group | Final Conversion (%) (at 100s) |

|---|---|---|

| Dye 1 | N,N-dimethylaniline | 55 |

| Dye 2 | Julolidine | 58 |

| Dye 3 | N-phenyl-N-ethyl-ethanolamine | 52 |

| Dye 4 | Indoline | 60 |

Data represents the final conversion of acrylate (B77674) monomers using different indenedione-based dyes in a three-component photoinitiating system upon exposure to a 405 nm LED. mdpi.com

Design Principles for Photobleachable Photoinitiators and Their Performance

The development of advanced photopolymerization technologies relies on high-performance photoinitiators (PIs) that can efficiently convert light energy into chemical energy to initiate polymerization. A key area of research focuses on photobleachable PIs, which lose their color upon light exposure. This property is highly desirable as it allows light to penetrate deeper into the resin, facilitating the curing of thick materials and preventing unwanted light absorption in the final product.

The indenedione scaffold is a subject of interest in the design of novel photoinitiators. Research into related compounds, such as carbazole-indenedione derivatives, has illuminated key design principles. mdpi.com These PIs are often designed as "push-pull" molecules, where an electron-donating moiety (the "push" component, e.g., carbazole) is electronically conjugated to an electron-accepting moiety (the "pull" component). The 1,3-indenedione group serves as an effective electron acceptor in these systems. mdpi.comresearchgate.net

Upon excitation with light (e.g., a 405 nm LED), the PI enters an excited state, facilitating electron transfer processes that generate reactive species (free radicals) capable of initiating polymerization. mdpi.com The photochemical reaction that generates these radicals also destroys the chromophore of the PI, leading to the characteristic photobleaching effect. Studies on carbazole-indenedione dyes have shown that they can act as effective one-component photobleachable photoinitiators for free-radical polymerization. researchgate.net Their performance can be further enhanced by adding co-initiators like iodonium salts or hydrogen donors. researchgate.net While these principles are based on complex indenedione derivatives, the core functionality of the indenedione group as an electron acceptor is central to their performance.

Table 1: Performance Characteristics of a Representative Carbazole-Indenedione Photoinitiator System

| Feature | Description | Research Finding |

|---|---|---|

| Initiator Type | Push-pull dye with indenedione as the electron acceptor. | Can function as a one-component photoinitiator for free-radical polymerization (FRP). researchgate.net |

| Wavelength | Designed for visible light, particularly around 405 nm, which is common in LEDs. | Efficiently promotes photopolymerization upon exposure to a 405 nm LED. researchgate.net |

| Photobleaching | The initiator loses its color as it is consumed during polymerization. | The dye is consumed during the reaction, leading to a bleaching of the material. mdpi.com |

| Efficiency | Can be enhanced by the addition of other components. | Performance is optimized in two or three-component systems with hydrogen donors or iodonium salts. researchgate.net |

Potential in 3D Printing and Deep Curing Material Technologies

The unique properties of photoinitiators based on the indenedione framework make them promising candidates for advanced applications such as 3D printing and deep curing. researchgate.net Vat photopolymerization techniques, including stereolithography (SLA) and digital light processing (DLP), require PIs that are highly reactive at specific wavelengths (e.g., 405 nm) and allow for the precise fabrication of complex three-dimensional structures. researchgate.netnih.gov

The potential of indenedione derivatives in this field stems from several key characteristics:

High Sensitivity at Key Wavelengths: Their ability to be engineered for high absorption and reactivity at common laser and LED wavelengths (e.g., 405 nm) is crucial for modern 3D printing equipment. researchgate.net

Photobleaching for Deep Curing: The photobleaching property is particularly advantageous for curing thick sections of material. As the PI in the upper layers is consumed and becomes transparent, light can penetrate deeper into the resin, ensuring more uniform and complete polymerization throughout the object's volume. This overcomes a common limitation in photopolymerization where curing depth is restricted by light attenuation. mdpi.com

Two-Photon Polymerization (2PP): Research has demonstrated that photoinitiators incorporating an indene-1,3-dione moiety can be effective for two-photon polymerization. researchgate.net 2PP is a high-resolution 3D printing technique that allows for the fabrication of features at the sub-micrometer scale. This capability for "deep curing" within a highly focused volume is essential for creating intricate micro-and nanostructures. researchgate.net

While direct studies on this compound for these applications are not prominent, the demonstrated success of other indenedione derivatives highlights the potential of this chemical class in the development of next-generation resins for high-resolution 3D printing and advanced materials requiring deep, uniform curing. researchgate.net

Table 2: Potential Advantages of Indenedione-Based PIs in Advanced Polymerization

| Application | Advantage | Underlying Principle |

|---|---|---|

| 3D Printing (Vat Photopolymerization) | High resolution and faster curing speeds. | Strong absorption and high reactivity at common LED/laser wavelengths (e.g., 405 nm). researchgate.net |

| Deep Curing of Materials | Ability to cure thick material sections uniformly. | Photobleaching effect reduces light absorption in cured layers, allowing deeper light penetration. mdpi.com |

| Microfabrication | Fabrication of complex 3D structures with sub-micrometer features. | Suitability for two-photon polymerization (2PP) processes. researchgate.net |

Catalysis Research: Indenedione Derivatives as Substrates for Novel Transformations

The indenedione framework is a versatile and valuable substrate in organic synthesis for the construction of complex molecular architectures. Its structural features—specifically the active methylene (B1212753) group flanked by two carbonyl groups—provide multiple reactive sites for novel catalytic transformations. nih.gov Research has shown that derivatives of 1,3-indenedione are effective starting materials in a variety of catalyzed reactions.

One significant area of research is their use in asymmetric cycloaddition reactions. For instance, 2-arylidene-1,3-indandiones have been successfully employed as substrates in organocatalyzed enantioselective [3+2] cycloaddition reactions. mdpi.com These transformations, often catalyzed by squaramide-based organocatalysts, react with other molecules to produce highly complex dispiro compounds containing multiple stereocenters with high yields and stereoselectivity. mdpi.com

Furthermore, indenedione derivatives are key reactants in cascade reactions (also known as domino reactions). Studies have detailed the reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines to selectively synthesize indenodihydropyridine and indenopyridine compounds. acs.org These one-pot reactions are highly efficient, forming multiple C-C and C-N bonds under mild conditions and demonstrating high atom economy. acs.org Other research has explored the use of 1,3-indandione in domino Knoevenagel/ mdpi.comresearchgate.net-hydride transfer/cyclization reactions catalyzed by scandium(III) to create complex hexacyclic products. mdpi.com

The reactivity of the indenedione core makes it a privileged structure for generating molecular complexity, and its derivatives continue to serve as important substrates for discovering novel catalytic transformations and synthesizing diverse heterocyclic compounds. nih.gov

Table 3: Examples of Indenedione Derivatives as Substrates in Catalysis

| Indenedione Substrate | Catalytic Transformation | Resulting Product Class |

|---|---|---|

| 2-Arylidene-1,3-indandiones | Organocatalyzed enantioselective [3+2] cycloaddition. mdpi.com | Dispiro[benzothiophenone-indandione-pyrrolidine]s. mdpi.com |

| 2-Benzylidene-1H-indene-1,3(2H)-diones | Cascade reaction with 1,1-enediamines. acs.org | Indenodihydropyridines and Indenopyridines. acs.org |

| 1,3-Indandione | Scandium-catalyzed domino reaction. mdpi.com | Complex chiral hexacyclic compounds. mdpi.com |

Mechanistic Research on Biological Interactions of Indenedione Derivatives

Enzyme Inhibition Mechanisms and Molecular Targets

Indenedione derivatives, including 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione, have garnered significant interest for their potential to interact with and inhibit various enzymes, playing crucial roles in different biological pathways. The unique structural features of the indenedione scaffold allow for diverse chemical modifications, leading to compounds with specific inhibitory activities against enzymes like tyrosinase, glycosidases, and others.

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. nih.govmdpi.com Its inhibition is a significant area of research in cosmetics and food preservation. nih.gov Indole derivatives, which share structural similarities with indenedione compounds, are known to play a role in melanin formation and can act as tyrosinase inhibitors by disrupting substrate recognition or catalytic activity at the enzyme's active site. mdpi.com

The mechanism of tyrosinase inhibition can vary among different compounds. Some act as competitive inhibitors, binding to the free enzyme and preventing the substrate from accessing the active site. nih.gov This is often seen with copper chelators that mimic the enzyme's natural substrates. nih.gov Other inhibitors may function via a noncompetitive mechanism, binding to a site other than the active site, or through a mixed-type inhibition. nih.govresearchgate.net The inhibitory activity is typically assessed by measuring the formation of dopachrome (B613829) from a substrate like L-DOPA. nih.gov

Structural features are critical for the tyrosinase inhibitory activity of indenedione and related derivatives. The presence and position of hydroxyl groups on the aromatic rings are often crucial for potent inhibition. nih.gov For instance, studies on flavonoids and coumarins have shown that specific hydroxyl substitutions significantly enhance their inhibitory effects. nih.gov Similarly, for thiosemicarbazone derivatives, para-substitution and lipophilicity have been identified as important factors in modulating anti-tyrosinase activity. mdpi.com The aldehyde group in some inhibitors is thought to contribute to inhibition by forming a Schiff base with primary amino groups in the enzyme. mdpi.com

Table 1: Investigated Tyrosinase Inhibitors and their Mechanisms

| Inhibitor Type | Example Compound Class | General Mechanism of Action | Key Structural Features for Activity |

|---|---|---|---|

| Competitive | Aromatic acids, phenolic compounds | Binds to the free enzyme's active site, preventing substrate binding; often involves copper chelation. nih.gov | Mimics the structure of tyrosine or L-DOPA. nih.gov |

| Noncompetitive | Thiazole derivatives, 7,8,4´-trihydroxyflavone | Binds to a site other than the active site, altering enzyme conformation and reducing catalytic efficiency. nih.gov | Varies depending on the allosteric binding site. |

| Mixed-Type | Kojic acid, certain chalcones | Can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net | Presence and position of hydroxyl groups are critical. nih.gov |

| Mechanism-Based (Suicide Substrates) | Not specified for indenediones in provided context | Irreversibly inactivates the enzyme by forming a covalent bond during the catalytic reaction. nih.gov | Structure allows for enzymatic conversion to a reactive species. nih.gov |

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govscielo.br Indenedione derivatives have been investigated as potential inhibitors of these glycosidases.

Molecular docking studies have been employed to understand the binding interactions between inhibitors and α-glucosidase. These studies suggest that the formation of hydrogen bonds with specific amino acid residues within the enzyme's active site is crucial for inhibitory activity. researchgate.net The type and position of substituents on the inhibitor molecule play a significant role in determining the strength and nature of these interactions and, consequently, the inhibitory potency. nih.gov

β-secretase (BACE1): BACE1 is an aspartic protease that plays a critical role in the amyloid cascade hypothesis of Alzheimer's disease by initiating the production of amyloid-β peptide. nih.govfrontiersin.org Consequently, the inhibition of BACE1 is a major therapeutic target for developing disease-modifying treatments for Alzheimer's. frontiersin.orgnih.gov While significant research has focused on peptidomimetic and non-peptidic inhibitors, the potential of indenedione derivatives in this area is also being explored. nih.gov The active site of BACE1 contains two catalytic aspartate residues (ASP32 and ASP228), and inhibitors are designed to interact with these residues to block the enzyme's activity. researchgate.net

Proteases: The broader class of proteases has also been a target for indenedione derivatives. For instance, certain 2-arylidene-1-indandiones have shown the ability to inhibit serine proteases like thrombin, which is a key enzyme in the blood coagulation cascade. researchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory response through their role in the arachidonic acid cascade. researchgate.net Docking studies have suggested that 2-arylidene-1,3-indandiones can inhibit soybean LOX by blocking the entry of substrates into the hydrophobic domain of the active site. researchgate.net

Molecular Basis of Antioxidant and Anti-inflammatory Activities

Indenedione derivatives, including 2-aryl-1,3-indandiones, have demonstrated both antioxidant and anti-inflammatory properties. researchgate.netnih.govijpsr.com The molecular mechanisms underlying these activities are multifaceted.

The anti-inflammatory actions of these compounds are often linked to their ability to modulate the activities of pro-inflammatory enzymes. mdpi.com As mentioned previously, the inhibition of lipoxygenase (LOX) is one such mechanism. researchgate.net LOX enzymes are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. mdpi.com By inhibiting LOX, indenedione derivatives can reduce the production of these inflammatory molecules.

The antioxidant activity of these compounds is attributed to their radical scavenging capabilities. ijpsr.commdpi.com The chemical structure of indenediones, particularly the presence of the dicarbonyl group and the potential for enolization, may contribute to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The specific substituents on the aryl ring can further influence this activity. ijpsr.com

Mechanistic Studies of Antimicrobial Activity (Antibacterial, Antifungal)

Various derivatives of the 1,3-indanedione scaffold have been synthesized and evaluated for their antimicrobial properties. ijpsr.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsr.commdpi.com

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve multiple targets within the microbial cell. One proposed mechanism is the destruction of the cell wall or interference with its synthesis. nih.gov Another potential target is the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. mdpi.com Molecular docking studies have been used to explore the binding patterns of indolinone derivatives to DHFR, suggesting that interactions with key amino acid residues can lead to enzyme inhibition. mdpi.com

Furthermore, some studies suggest that these compounds may disrupt biofilm formation, inhibit nucleic acid and protein synthesis, or block energy metabolism. nih.gov The structure-activity relationship is critical, with the nature and position of substituents on the indenedione core significantly influencing the antimicrobial potency and spectrum of activity. ijpsr.commdpi.com For example, the introduction of an aromatic heterocycle at certain positions has been shown to enhance antimicrobial activity. mdpi.com

Table 2: Potential Antimicrobial Mechanisms of Indenedione Derivatives

| Proposed Mechanism | Cellular Target/Process | Supporting Evidence/Hypothesis |

|---|---|---|

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Molecular docking studies show binding to the active site, inhibiting nucleic acid synthesis. mdpi.com |

| Cell Wall Disruption | Bacterial cell wall components | Inferred from general mechanisms of antibacterial agents with similar structural motifs. nih.gov |

| Inhibition of Protein Synthesis | Ribosomes, related enzymes | A common mechanism for many classes of antibiotics. nih.gov |

| Biofilm Formation Inhibition | Extracellular polymeric substance (EPS) | Prevents bacterial adhesion and colonization, a key virulence factor. nih.gov |

| Blockage of Energy Metabolism | Key metabolic enzymes (e.g., pyruvate (B1213749) kinase) | Docking studies suggest interactions with enzymes in metabolic pathways. mdpi.com |

Exploration of Anticoagulant Mechanisms, including Vitamin K Epoxide Reductase Inhibition

Certain 2-aryl-1,3-indandione derivatives are well-known for their anticoagulant properties. nih.govnih.gov These compounds are structurally similar to the pharmacophore of vitamin K antagonists (VKAs) like warfarin. nih.gov The primary mechanism of action for these anticoagulants is the inhibition of the enzyme vitamin K epoxide reductase (VKOR). nih.govnih.gov

VKOR is an integral membrane enzyme located in the endoplasmic reticulum that plays a crucial role in the vitamin K cycle. nih.govnih.gov This cycle is essential for the post-translational gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X), a modification required for their biological activity. nih.gov VKOR catalyzes the reduction of vitamin K epoxide back to its active hydroquinone (B1673460) form. nih.gov

By inhibiting VKOR, 1,3-indandione-based anticoagulants deplete the available pool of reduced vitamin K. nih.govbiorxiv.org This leads to the production of under-carboxylated and thus inactive coagulation factors, thereby impairing the coagulation cascade and reducing the tendency for blood clot formation. nih.gov Structural studies have shown that VKAs bind to key residues in the VKOR active site, mimicking the interactions required for the natural catalytic cycle and effectively blocking the enzyme's function. nih.gov

Structure-Activity Relationship (SAR) Studies for Investigating Biological Effects at the Molecular Level

The biological activity of indenedione derivatives is significantly influenced by the nature and position of substituents on the 2-aryl ring. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are limited in publicly available literature, broader research on 2-aryl-1,3-indandione derivatives provides valuable insights into the molecular features governing their biological effects, including anticoagulant, anti-inflammatory, and cytotoxic activities.

The core structure of 2-aryl-1,3-indandione is a key pharmacophore, and modifications to the phenyl ring substituent directly impact the molecule's interaction with biological targets. The steric and electronic properties of these substituents can alter the compound's affinity and efficacy.

General SAR Trends for 2-Aryl-1,3-indandione Derivatives

Research has established several general principles regarding the SAR of this class of compounds. The nature of the substituent on the phenyl ring can modulate the observed biological activity.

| Substituent Position | General Effect on Biological Activity | Postulated Rationale |

| ortho | Introduction of smaller alkyl groups, such as a methyl group, can influence the conformation of the molecule, potentially affecting receptor binding. The effect is highly dependent on the specific biological target. | Steric hindrance from the ortho substituent can alter the dihedral angle between the phenyl and indenedione rings, which may be crucial for optimal interaction with the active site of an enzyme or receptor. |

| meta | Substituents at the meta position generally have a less pronounced steric effect compared to the ortho position. Electronic effects (electron-donating or electron-withdrawing) can play a more significant role in modulating activity. | The meta position is less likely to interfere with the coplanarity of the ring system, allowing for a focus on how electronic modifications influence target interaction. |

| para | The para position is often a key site for modification to enhance potency and selectivity. Substituents at this position can extend into specific pockets of a binding site. | This position is sterically accessible and allows for the introduction of various functional groups to probe for additional binding interactions. |

Influence of Phenyl Ring Substitution on Specific Biological Activities

The biological activities of 2-aryl-1,3-indandione derivatives are diverse, and the influence of the aryl substituents is specific to each activity.

Anticoagulant Activity: The anticoagulant properties of indandiones are well-documented. The presence and nature of substituents on the 2-phenyl ring are critical for this activity, which is believed to involve the inhibition of vitamin K epoxide reductase.

Anti-inflammatory Activity: Several 2-aryl-1,3-indandiones have demonstrated anti-inflammatory effects. The substitution pattern on the aryl ring can influence the potency of this activity. For instance, studies have shown that the introduction of specific halogen atoms can lead to compounds with notable anti-inflammatory properties and reduced toxicity. nih.gov

Cytotoxic Activity: The potential of 2-aryl-1,3-indandione derivatives as anticancer agents has been explored. The cytotoxic effects are often linked to the specific substitution on the aryl ring, which can affect the compound's ability to interact with cellular targets involved in cell proliferation and survival.

Detailed Research Findings for Ortho-Substituted Analogs

| Ortho-Substituent | Observed General Impact on Activity | References |

| Methyl (as in the subject compound) | The presence of a methyl group at the ortho position introduces steric bulk, which can influence the molecule's three-dimensional shape. This can either enhance or decrease activity depending on the specific target's topology. | General principles of medicinal chemistry |

| Halogens (e.g., Cl, Br) | Halogen substitution can alter the electronic properties and lipophilicity of the molecule, which can impact cell permeability and binding affinity. Specific brominated derivatives have shown favorable anti-inflammatory and anticoagulant profiles with lower ulcerogenic effects. nih.gov | nih.gov |

| Methoxy | An ortho-methoxy group can act as a hydrogen bond acceptor and influence the electronic nature of the phenyl ring, potentially leading to altered biological activity. | Inferred from general SAR studies on related compounds |

Future Research Directions and Emerging Opportunities for 2 2 Methylphenyl 1h Indene 1,3 2h Dione

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-aryl-1,3-indanediones often rely on established methods like the Knoevenagel condensation of indane-1,3-dione with an appropriate aromatic aldehyde. nih.govacs.org This reaction can be carried out using various catalysts and solvents. acs.org However, future research should focus on developing more environmentally friendly and efficient synthetic protocols.

Green Chemistry Approaches: Future synthetic efforts should prioritize green chemistry principles. This includes the exploration of catalyst-free reactions in water, which has been shown to be a high-yield method for some 2-arylideneindan-1,3-diones at ambient temperature. researchgate.net Another promising avenue is the use of task-specific ionic liquids, which can act as both the reaction medium and catalyst, often allowing for rapid, solvent-free reactions at room temperature with high yields. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) presents an opportunity to significantly reduce reaction times and potentially improve yields. Investigating the application of microwave irradiation to the condensation reaction for synthesizing 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione could lead to a more rapid and energy-efficient process compared to conventional heating methods. acs.org

Flow Chemistry: The adaptation of synthetic routes to continuous flow chemistry systems could offer advantages in scalability, safety, and product consistency. A future research goal would be to develop a flow-based synthesis of the target compound, enabling better control over reaction parameters and facilitating easier purification.

Below is a comparative table of potential synthetic methodologies to be explored.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Catalyst-Free Synthesis in Water | Environmentally friendly, simple procedure. researchgate.net | Optimizing reaction conditions (temperature, time) for the specific reactants. |

| Ionic Liquid-Catalyzed Synthesis | High yields, fast reaction times, solvent-free conditions, catalyst recyclability. acs.org | Screening different ionic liquids for optimal catalytic activity and reusability. |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for higher yields. acs.org | Investigating the effect of microwave power and temperature on reaction efficiency. |

| Continuous Flow Synthesis | Enhanced scalability, improved safety, consistent product quality. | Designing and optimizing a flow reactor setup for the synthesis. |

Exploration of Advanced Material Science Applications and Device Integration

The indane-1,3-dione scaffold is a strong electron-acceptor, making its derivatives promising candidates for applications in materials science, particularly in the development of materials with specific optical and electrical properties. ontosight.aimdpi.com

Organic Electronics: Future studies could investigate the potential of this compound as a component in organic electronic devices. Its electron-accepting nature suggests it could be used in the design of:

Organic Light-Emitting Diodes (OLEDs): As an electron transport or host material.

Organic Photovoltaics (OPVs): As a non-fullerene acceptor material.

Organic Field-Effect Transistors (OFETs): As an n-type semiconductor.

Research in this area would involve synthesizing the compound and characterizing its photophysical and electrochemical properties, such as its absorption and emission spectra, and its HOMO/LUMO energy levels. ijsrset.com

Non-Linear Optical (NLO) Materials: The combination of an electron-accepting indanedione core with an electron-donating group can lead to molecules with significant NLO properties. mdpi.com While the 2-methylphenyl group is not a strong donor, further functionalization of this ring could create push-pull systems. Future work could explore the synthesis of derivatives of this compound with appended donor groups to create novel NLO materials.

Sensors: Crown ether derivatives of indane-1,3-dione have been investigated as ion sensors due to changes in their optical properties upon metal cation complexation. mdpi.comnih.gov A future direction could be the functionalization of the 2-(2-methylphenyl) substituent to incorporate recognition moieties for specific analytes, leading to the development of new chemosensors.

Deeper Mechanistic Elucidation of Observed Biological Activities through Integrated Approaches

Derivatives of 1,3-indanedione are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, antitumor, and antimicrobial properties. researchgate.net While the parent compound 2-phenyl-1,3-indandione is a known anticoagulant that acts as a vitamin K antagonist, the specific biological activities of this compound are less characterized. chemicalbook.com

Future research should focus on a systematic evaluation of its biological profile. An integrated approach combining in vitro screening with computational methods would be crucial for a deeper mechanistic understanding.

In Vitro Screening and Target Identification: A comprehensive screening of the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays (e.g., kinases, proteases) could reveal its primary biological effects. pensoft.net For example, recent studies have synthesized novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives and evaluated them as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1), a potential target for cancer therapy. pensoft.netresearchgate.net

Molecular Docking and Simulation: Once a biological activity is identified, computational tools can be employed to elucidate the mechanism of action.

Molecular Docking: This can predict the binding mode of the compound within the active site of a biological target, such as an enzyme or receptor. pensoft.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex and the dynamic interactions occurring over time. ijsrset.com

These computational studies can help to understand the key interactions responsible for the observed biological activity and guide the design of more potent analogs. ijsrset.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govrsc.org These technologies can be powerfully applied to the future development of this compound derivatives.